molecular formula C29H27N3O3S B2703980 N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866873-30-5

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No. B2703980
CAS RN: 866873-30-5
M. Wt: 497.61
InChI Key: OEJBCQXWNCOHHD-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has focused on the crystal structure determination of related capsaicinoids and amide-containing isoquinoline derivatives, highlighting the importance of structural analysis in understanding compound properties and potential applications in drug design (Park et al., 1995), (Karmakar et al., 2007).

Synthesis Methods

Novel synthesis methods for complex heterocycles, including chromeno[2,3-d]pyrimidines, have been explored, indicating the relevance of advanced synthetic techniques in creating compounds with potential pharmaceutical applications (Osyanin et al., 2014).

Radiosynthesis for Imaging

Compounds within this chemical family, specifically those related to pyrazolo[1,5-a]pyrimidineacetamides, have been developed for imaging purposes using PET, demonstrating the intersection of chemical synthesis with diagnostic imaging technology (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

The synthesis and evaluation of related thiazole, pyridone, and chromene derivatives bearing a sulfonamide moiety for antimicrobial activity underscore the role of chemical compounds in therapeutic development (Darwish et al., 2014). Additionally, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, further illustrating the potential of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopy

Vibrational spectroscopic techniques have been used to characterize compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, for their antiviral properties, demonstrating the use of spectroscopy in identifying and understanding the properties of pharmaceutical compounds (Mary et al., 2022).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-7-6-10-24(19(17)3)30-25(33)16-36-29-23-15-21-9-5-8-18(2)26(21)35-28(23)31-27(32-29)20-11-13-22(34-4)14-12-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBCQXWNCOHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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